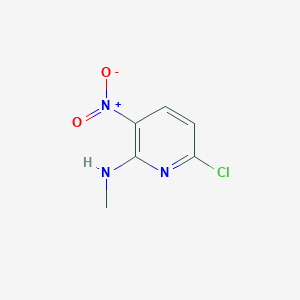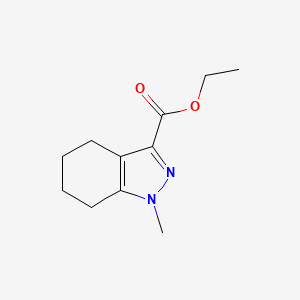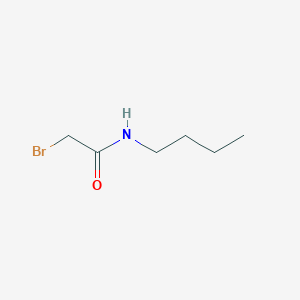
2-甲基烟酰醛
概述
描述
2-Methylnicotinaldehyde is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals. It is a derivative of nicotinaldehyde, which itself is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the methyl group at the 2-position of the pyridine ring influences the reactivity and properties of the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-methylnicotinaldehyde has been explored in several studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-methylnicotinaldehyde, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another study reported the facile synthesis of 2-aminonicotinaldehyde, which is structurally similar to 2-methylnicotinaldehyde, without the need for chromatography and with the potential for easy scale-up .
Molecular Structure Analysis
The molecular structure of 2-methylnicotinaldehyde can be inferred from related compounds. For example, the ligand 2-aminonicotinaldehyde (ANA) and its metal complexes were characterized by spectroscopic studies and single crystal X-ray diffraction, revealing intra/intermolecular hydrogen bonding and coordination of the N-atom of the pyridine ring to metal ions in a tetrahedral fashion . This suggests that 2-methylnicotinaldehyde would also exhibit specific bonding patterns and structural features important for its reactivity.
Chemical Reactions Analysis
2-Methylnicotinaldehyde can be expected to participate in various chemical reactions due to its aldehyde functional group. Aldehydes are typically reactive towards nucleophiles, and this reactivity can be utilized in the synthesis of more complex molecules. For instance, the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes has been reported, which provides access to optically active terminal acetylenes . Additionally, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions involving aromatic aldehydes demonstrates the versatility of aldehydes in multi-component reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-methylnicotinaldehyde are not directly reported, related compounds provide insight into what can be expected. For example, 2-methyltetrahydrofuran (2-MeTHF) is a biomass-derived solvent with a low miscibility with water, a high boiling point, and remarkable stability, which are desirable properties for a solvent in organic synthesis . These properties suggest that 2-methylnicotinaldehyde may also possess unique physical and chemical characteristics that could make it suitable for various applications in organic chemistry and potentially in pharmaceutical chemistry, given its structural similarity to other biologically active compounds.
科学研究应用
电化学还原机理
Laviron、Meunier‐Prest 和 Mathieu(1994 年)的一项研究探讨了包括异烟酸甲酯在内的烟酰醛衍生物的电化学还原机理。他们提出了一种涉及质子转移和后续化学反应的复杂还原机理,突出了与 2-甲基烟酰醛相关的化合物的电化学性质 (Laviron、Meunier‐Prest 和 Mathieu,1994)。
杀虫潜力
王等人(2010 年)合成了一种衍生自 2-氯-5-甲基烟酰醛的具有潜在杀虫活性的化合物。这项研究表明,可以探索 2-甲基烟酰醛的衍生物在害虫防治中的应用 (王、马、徐、凌和杨,2010)。
在脂质过氧化中的分析应用
Gérard-Monnier 等人(1998 年)发现某些可能与 2-甲基烟酰醛化学相关的吲哚衍生物与脂质过氧化产物反应形成生色团。这些反应可用于比色测定中,用于研究脂质过氧化,这是细胞生物学中的一个重要过程 (Gérard-Monnier、Erdelmeier、Régnard、Moze-Henry、Yadan 和 Chaudière,1998)。
光化学研究和抗菌活性
Gangadasu 等人的研究
(2009 年) 探索了衍生自 2-氯-5-甲基烟酰醛的光化学异构化和抗菌活性。他们证明了这些衍生物在光化学反应中的效率及其在抗菌应用中的潜力 (Gangadasu、Reddy、Ravinder、Kumar、Raju、Kumar、Murthy 和 Rao,2009)。
在 2 型糖尿病中的潜在作用
周等人(2009 年)讨论了烟酰胺及其衍生物(包括 2-甲基烟酰醛)在 2 型糖尿病发展中的超负荷。这项研究提供了对烟酰胺衍生物在健康和疾病中的代谢影响的见解 (周、李、孙、郭、伦、周、肖、景、孙、张、罗、卞、邹、李、龚、余、孙、郑、江和李,2009)。
微生物中的甲基营养
Chistoserdova 等人(2003 年)讨论了甲基营养的概念,即微生物中使用甲醇等一碳化合物的代谢过程,甲醇在化学上与 2-甲基烟酰醛相关。了解甲基营养可以为在生物技术应用中利用一碳化合物提供见解 (Chistoserdova、Chen、Lapidus 和 Lidstrom,2003)。
甲基乙二醛对细胞的影响
Chakraborty、Karmakar 和 Chakravortty(2014 年)探讨了与 2-甲基烟酰醛相关的化合物甲基乙二醛的代谢和生物学意义。他们的研究提供了对此类化合物对细胞过程(包括发病机制和疾病进展)的影响的见解 (Chakraborty、Karmakar 和 Chakravortty,2014)。
安全和危害
作用机制
Target of Action
This compound is primarily used for research purposes
Mode of Action
As a research chemical , it’s likely that its interaction with its targets and the resulting changes are subject to ongoing investigation.
Result of Action
As a research chemical , its effects are likely under investigation.
属性
IUPAC Name |
2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-7(5-9)3-2-4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPHASLIZOEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454518 | |
| Record name | 2-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnicotinaldehyde | |
CAS RN |
60032-57-7 | |
| Record name | 2-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-3-carboxaldehdye | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)



![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)








